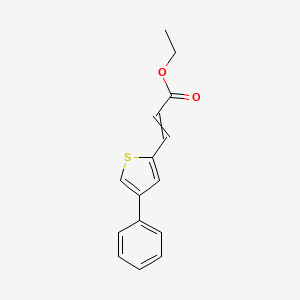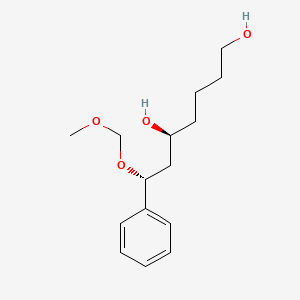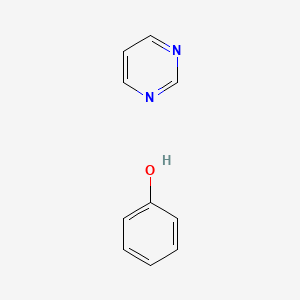
Phenol--pyrimidine (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol–pyrimidine (1/1) is a compound that combines the structural features of phenol and pyrimidine. Phenol is an aromatic compound with a hydroxyl group attached to a benzene ring, while pyrimidine is a nitrogen-containing heterocycle. The combination of these two structures results in a compound with unique chemical and biological properties, making it of significant interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of phenol–pyrimidine (1/1) typically involves the reaction of a phenol derivative with a pyrimidine precursor. One common method is the condensation reaction between a phenol and a pyrimidine aldehyde under acidic or basic conditions. Catalysts such as Lewis acids or bases can be used to facilitate the reaction. The reaction conditions, including temperature and solvent, can vary depending on the specific reactants and desired yield.
Industrial Production Methods: In an industrial setting, the production of phenol–pyrimidine (1/1) may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs optimized reaction conditions and catalysts to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions: Phenol–pyrimidine (1/1) can undergo various chemical reactions, including:
Oxidation: The phenol moiety can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: Both the phenol and pyrimidine components can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or Fremy’s salt are commonly used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are frequently used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while substitution reactions can introduce various functional groups onto the aromatic ring or pyrimidine ring.
科学的研究の応用
Phenol–pyrimidine (1/1) has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies of enzyme inhibition and protein-ligand interactions.
Medicine: Phenol–pyrimidine (1/1) derivatives have shown potential as therapeutic agents for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of phenol–pyrimidine (1/1) involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The pyrimidine ring can interact with nucleic acids and other biomolecules, influencing cellular processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Phenol–pyrimidine (1/1) can be compared with other similar compounds, such as:
Phenol–pyridine: Similar in structure but with a pyridine ring instead of pyrimidine, leading to different chemical properties and biological activities.
Phenol–quinoline: Contains a quinoline ring, which imparts distinct electronic and steric effects.
Phenol–imidazole: Features an imidazole ring, resulting in unique reactivity and applications.
The uniqueness of phenol–pyrimidine (1/1) lies in its combination of phenol and pyrimidine, which provides a versatile platform for chemical modifications and diverse applications.
特性
CAS番号 |
835653-08-2 |
|---|---|
分子式 |
C10H10N2O |
分子量 |
174.20 g/mol |
IUPAC名 |
phenol;pyrimidine |
InChI |
InChI=1S/C6H6O.C4H4N2/c7-6-4-2-1-3-5-6;1-2-5-4-6-3-1/h1-5,7H;1-4H |
InChIキー |
QFANZZYUQNHXTE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)O.C1=CN=CN=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide, 2-chloro-N-[(4-methylphenyl)sulfinyl]-](/img/structure/B14183996.png)
![(3R)-3-{[2-(4-Methylpiperazin-1-yl)phenyl]methyl}pyrrolidin-2-one](/img/structure/B14184009.png)
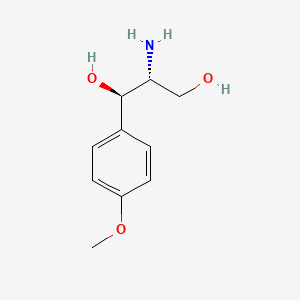


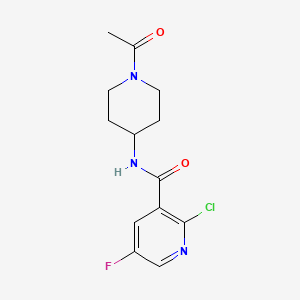
![4-(1-Benzofuran-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14184044.png)
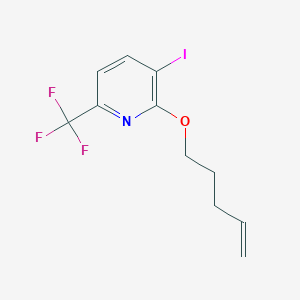
![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3-diphenyl-4,5-dihydro-1H-pyrazole)](/img/structure/B14184049.png)
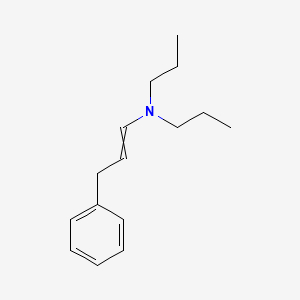
![N-[4-Chloro-3-(3-methylphenoxy)phenyl]-4-methoxypyrimidin-2-amine](/img/structure/B14184064.png)
![6-[(4-Aminophenyl)sulfanyl]hexane-1-thiol](/img/structure/B14184069.png)
